Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

SAR-20347 hydrogen bond donors acceptors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SAR-20347
Cat. No.: S542453

Molecular and Physicochemical Profile

The table below summarizes the core structural and physicochemical properties of SAR-20347 that are

critical for its activity and drug-likeness.

Property Specification
Molecular Formula C21H18CIFN4Oa4 [1] [2]
Molecular Weight 444 .84 g/mol [1] [2]
Hydrogen Bond Donors 21[1][3]

Hydrogen Bond Acceptors 7 [1] [3]
Rotatable Bonds 5-6 [1] [3]

Topological Polar Surface 110.69 A2 [3]
Area (TPSA)

Calculated LogP (XLogP) 0.22 - 3.08 [1] [3]
Lipinski's Rule of 5 Zero violations [3]

CAS Registry Number 1450881-55-6 [1] [3]
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Property Specification
Chemical Name 2-(2-Chloro-6-fluorophenyl)-5-[[4-(4-

morpholinylcarbonyl)phenyl]amino]-4-oxazolecarboxamide [1]

The presence of 7 hydrogen bond acceptors and 2 donors, along with a relatively high TPSA, indicates that
SAR-20347 is a polar molecule capable of forming multiple specific interactions with its protein targets,

which is a key feature for its inhibitory activity [3].

Biological Activity and Selectivity Profile

SAR-20347 is a potent inhibitor of the Janus kinase (JAK) family, with the following half-maximal

inhibitory concentration (ICso) values from biochemical and cellular assays:

Target Kinase Reported ICso (nM)
TYK2 0.6 nM [2]
JAK1 23 nM [2]
JAK2 26 nM [2]
JAK3 41 nM [2]

Its potency and selectivity profile (TYK2 > JAK1 > JAK2 > JAK3) make it a useful tool for probing the
biology of TYK2 and JAK1-driven signaling pathways [4] [1].

Detailed Experimental Protocols

The following methodologies are cited in the literature for evaluating the activity of SAR-20347.

In Vitro Kinase Inhibition Assays
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These protocols measure the compound's direct ability to inhibit kinase enzyme activity.

¢ Radioactive ATP Assay: Kinase activity is measured in a reaction buffer containing Hepes, MgClz,
and DTT. The reaction is initiated by adding 10 uM 33P-ATP along with varying concentrations of SAR-
20347. After incubation, the mixture is spotted onto P81 filter paper, washed to remove
unincorporated ATP, and the remaining radioactivity is quantified using a phosphorimager to
determine the ICso [4].

e TR-FRET Assay: This non-radioactive assay uses a GFP-labeled STAT3 substrate and a terbium-
labeled anti-phospho-STAT3 antibody. In the presence of active kinase, ATP, and SAR-20347,
phosphorylation of STAT3 brings the GFP and Tb complexes close, generating a FRET signal.
Inhibition reduces this signal. The assay is read with a time delay to reduce background fluorescence

[4].

Cell-Based Signaling Inhibition

This protocol assesses the compound's ability to enter cells and inhibit cytokine-induced signaling.

e Cytokine-Induced STAT Phosphorylation: Cells (such as TF-1 or NK-92 lines) are serum-starved
overnight and then pre-treated with SAR-20347 for 20 minutes before stimulation with a specific
cytokine (e.g., IL-12). Cells are then lysed, and phosphorylated STAT levels are measured using
immunoassays to calculate the ICso for pathway inhibition [4] [1].

In Vivo Efficacy Model

This model evaluates the therapeutic potential of SAR-20347 in a disease context.

¢ Imiquimod-Induced Psoriasis Model: Mice are treated topically with imiquimod to induce psoriasis-
like skin inflammation. SAR-20347 is administered orally, often at a dose of 60 mg/kg. The efficacy is
evaluated by measuring reduction in skin pathology, keratinocyte activation, and pro-inflammatory
cytokine levels (e.g., IL-17, IL-22) in skin or serum [4] [1].

Visualized Signaling Pathways and Experimental
Workflow

The following diagram illustrates the key JAK-STAT signaling pathways targeted by SAR-20347 and the

points of inhibition, integrating the experimental approaches.
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JAK-STAT Signaling Pathways & SAR-20347 Inhibition
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Key Insights for Research Applications

¢ Mechanistic Tool: SAR-20347 is particularly valuable for dissecting the roles of TYK2 and JAK1 in
inflammatory processes, especially in Th17-driven disease models like psoriasis [4].

e Formulation Consideration: For in vivo studies, SAR-20347 can be formulated in 10% DMSO +
40% PEG300 + 5% Tween-80 + 45% saline to achieve a workable solution for administration [1].

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s542453?utm_src=pdf-body-img
https://www.smolecule.com/products/s542453?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170002/
https://www.smolecule.com/products/s542453?utm_src=pdf-body
https://www.invivochem.com/sar-20347.html
https://www.smolecule.com/products/s542453?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Beyond Psoriasis: While prominently used in psoriasis models, the inhibition of IL-12 and IFN-a
signaling suggests potential research applications in other autoimmune and inflammatory conditions

[4] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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